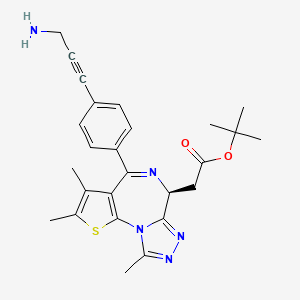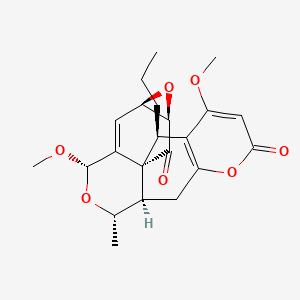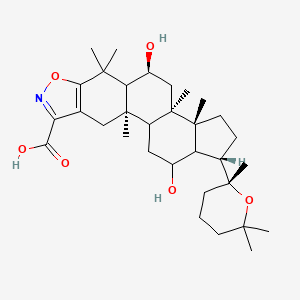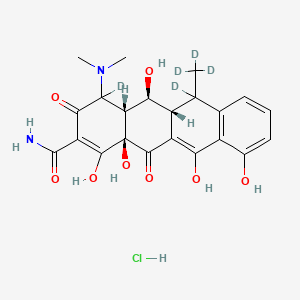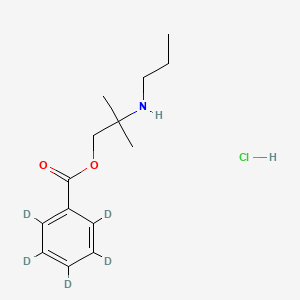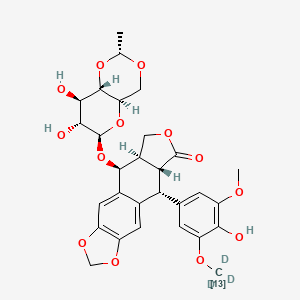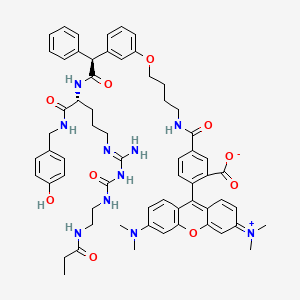
Neuropeptide Y Y1 receptor antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neuropeptide Y Y1 receptor antagonist 1 is a compound that selectively inhibits the neuropeptide Y Y1 receptor. Neuropeptide Y is a 36-amino acid peptide widely distributed in the body, involved in various physiological processes such as regulation of feeding behavior, energy homeostasis, and cardiovascular effects . The Y1 receptor is one of the five known receptors for neuropeptide Y, and it plays a significant role in mediating the biological effects of neuropeptide Y .
准备方法
The synthesis of neuropeptide Y Y1 receptor antagonist 1 involves several steps. . The synthetic route typically includes the following steps:
- Formation of the core structure through amide bond formation.
- Introduction of functional groups such as carbamoyl and phenyl groups.
- Purification using techniques like high-performance liquid chromatography (HPLC).
Industrial production methods may involve continuous flow processes to scale up the synthesis, ensuring high yield and purity .
化学反应分析
Neuropeptide Y Y1 receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups involved .
科学研究应用
Neuropeptide Y Y1 receptor antagonist 1 has several scientific research applications:
Chemistry: It is used to study the binding affinity and selectivity of neuropeptide Y receptors.
Biology: It helps in understanding the physiological roles of neuropeptide Y in various biological processes.
Medicine: It is investigated for its potential therapeutic applications in conditions like obesity, anxiety, and cardiovascular diseases.
Industry: It is used in the development of new drugs targeting neuropeptide Y receptors
作用机制
The mechanism of action of neuropeptide Y Y1 receptor antagonist 1 involves binding to the Y1 receptor, thereby inhibiting the interaction of neuropeptide Y with the receptor. This inhibition prevents the downstream signaling pathways that are normally activated by neuropeptide Y, such as those involved in appetite regulation and cardiovascular effects . The molecular targets include the Y1 receptor, and the pathways involved are primarily G protein-coupled receptor signaling pathways .
相似化合物的比较
Neuropeptide Y Y1 receptor antagonist 1 can be compared with other similar compounds such as:
BIBP 3226: A well-known Y1 receptor antagonist with a similar mechanism of action.
UR-MK299: Another Y1 receptor antagonist with high affinity and selectivity.
1229U91: A potent Y1 receptor antagonist with a unique cyclic dimer structure.
The uniqueness of this compound lies in its specific binding affinity and selectivity for the Y1 receptor, making it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C62H70N10O10 |
|---|---|
分子量 |
1115.3 g/mol |
IUPAC 名称 |
5-[4-[3-[(1S)-2-[[(2R)-5-[[amino-[2-(propanoylamino)ethylcarbamoylamino]methylidene]amino]-1-[(4-hydroxyphenyl)methylamino]-1-oxopentan-2-yl]amino]-2-oxo-1-phenylethyl]phenoxy]butylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C62H70N10O10/c1-6-54(74)64-31-32-67-62(80)70-61(63)66-30-13-18-51(58(76)68-38-39-19-24-45(73)25-20-39)69-59(77)55(40-14-8-7-9-15-40)41-16-12-17-46(34-41)81-33-11-10-29-65-57(75)42-21-26-47(50(35-42)60(78)79)56-48-27-22-43(71(2)3)36-52(48)82-53-37-44(72(4)5)23-28-49(53)56/h7-9,12,14-17,19-28,34-37,51,55H,6,10-11,13,18,29-33,38H2,1-5H3,(H9-,63,64,65,66,67,68,69,70,73,74,75,76,77,78,79,80)/t51-,55+/m1/s1 |
InChI 键 |
YJHHKSHZILZZMF-NFMCNMIXSA-N |
手性 SMILES |
CCC(=O)NCCNC(=O)NC(=NCCC[C@H](C(=O)NCC1=CC=C(C=C1)O)NC(=O)[C@@H](C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N |
规范 SMILES |
CCC(=O)NCCNC(=O)NC(=NCCCC(C(=O)NCC1=CC=C(C=C1)O)NC(=O)C(C2=CC=CC=C2)C3=CC(=CC=C3)OCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[N+](C)C)C=C6OC7=C5C=CC(=C7)N(C)C)C(=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


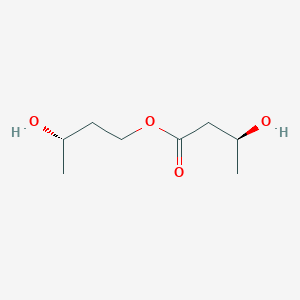
![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)
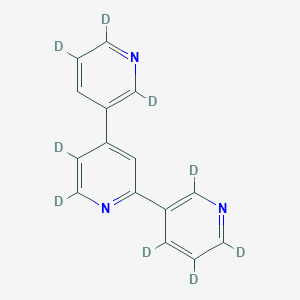
![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
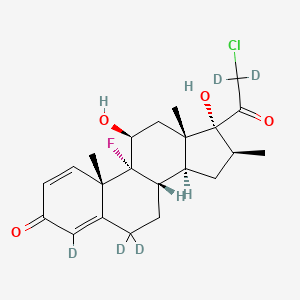

![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
